

Spectroscopic Data for the Structural Elucidation of Enamidonin: A Technical Guide

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Compound of Interest		
Compound Name:	Enamidonin	
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This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the structural elucidation of **Enamidonin**, a novel enaminone compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Enaminones are a class of organic compounds characterized by a conjugated system of an amine and a ketone linked by a double bond. They are versatile precursors in the synthesis of various heterocyclic compounds and have shown a wide range of biological activities, including antimicrobial and antitumor properties.[1][2] The structural confirmation of novel enaminones like **Enamidonin** relies on a combination of modern spectroscopic techniques. This document details the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data collected for the structural elucidation of **Enamidonin**.

NMR Spectroscopic Data



Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the connectivity of atoms.[3]

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for **Enamidonin**

Position	¹H Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	¹³ C Chemical Shift (δ, ppm)
1	-	-	-	195.2
2	5.62	d	7.5	98.6
3	7.80	d	7.5	162.5
4	-	-	-	138.1
5, 9	7.95	d	8.0	128.5
6, 8	7.42	t	8.0	127.3
7	7.55	t	8.0	131.8
10	11.2 (br s)	br s	-	-
11	2.98	S	-	35.4
12	3.15	S	-	45.1

Note: The assignments are based on 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its elemental composition and structure.[4][5]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for **Enamidonin**



Ion	Formula	Calculated m/z	Measured m/z
[M+H] ⁺	C12H14NO+	188.1070	188.1075
[M+Na]+	C12H14NONa+	210.0889	210.0893

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[6][7]

Table 3: Key IR Absorption Bands for Enamidonin

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450	Medium, Broad	N-H Stretch
3050	Weak	Aromatic C-H Stretch
2925	Medium	Aliphatic C-H Stretch
1640	Strong	C=O Stretch (conjugated)
1600	Strong	C=C Stretch (conjugated)
1580	Medium	Aromatic C=C Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.[8][9]

Table 4: UV-Vis Absorption Data for **Enamidonin** in Methanol

λmax (nm)	Molar Absorptivity (ε, L·mol ⁻¹ ·cm ⁻¹)	Electronic Transition
320	25,000	π → π*



Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

- Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.
- Sample Preparation: 10 mg of Enamidonin was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
- ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, 32 scans, and a relaxation delay of 1.0 s.
- ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 s.
- 2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse programs.

Mass Spectrometry

- Instrumentation: A Thermo Scientific Q-Exactive Orbitrap mass spectrometer with an electrospray ionization (ESI) source.[10]
- Sample Preparation: A 1 mg/mL solution of **Enamidonin** in methanol was prepared and infused into the ESI source at a flow rate of 5 μL/min.
- Data Acquisition: Spectra were acquired in positive ion mode over a mass range of m/z 100-500 with a resolution of 70,000.

Infrared (IR) Spectroscopy

 Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (UATR) accessory.



- Sample Preparation: A small amount of solid Enamidonin was placed directly onto the UATR crystal.
- Data Acquisition: Spectra were recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

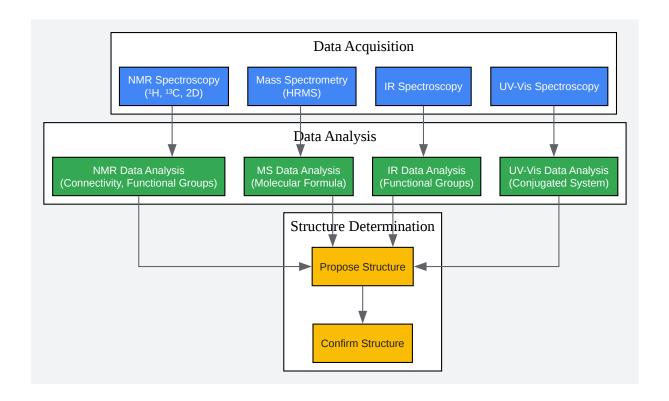
UV-Vis Spectroscopy

- Instrumentation: An Agilent Cary 60 UV-Vis spectrophotometer.
- Sample Preparation: A $1x10^{-5}$ M solution of **Enamidonin** was prepared in methanol.
- Data Acquisition: The spectrum was recorded from 200 to 800 nm using a 1 cm path length quartz cuvette, with methanol as the blank.

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflow for the structural elucidation of **Enamidonin** and a hypothetical signaling pathway that could be investigated based on its structural class.

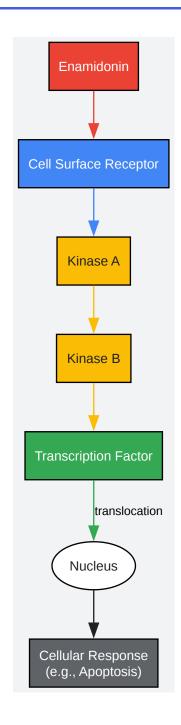




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Caption: Workflow for the structural elucidation of **Enamidonin**.





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Caption: Hypothetical signaling pathway involving **Enamidonin**.

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